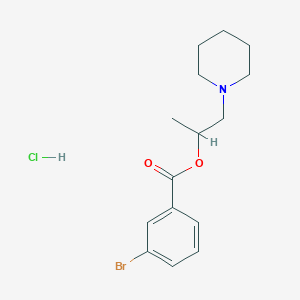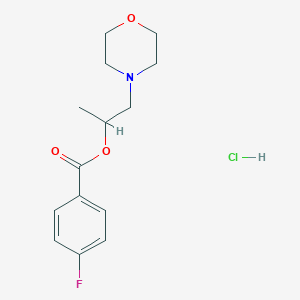
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(4-methylphenyl)ethanediamide
描述
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(4-methylphenyl)ethanediamide, commonly known as BMD-570, is a small molecule compound that has been extensively studied for its potential in treating various diseases. BMD-570 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of BMD-570 is not fully understood, but it is believed to involve multiple targets and pathways. BMD-570 has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and histone deacetylases (HDACs). BMD-570 has also been shown to modulate the expression and activity of various transcription factors, such as NF-κB, AP-1, and Nrf2. In addition, BMD-570 has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a critical role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects:
BMD-570 has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. BMD-570 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, by suppressing the activation of NF-κB signaling pathway. BMD-570 has also been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating the expression of various cell cycle regulatory proteins, such as p21, p27, and cyclin D1. In neurodegenerative disorder research, BMD-570 has been shown to reduce oxidative stress and inflammation, and to promote neuronal survival and regeneration by activating the Nrf2 signaling pathway.
实验室实验的优点和局限性
One of the advantages of using BMD-570 in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and pathways. Another advantage is its relatively low toxicity and high solubility, which makes it suitable for in vivo studies. However, one of the limitations of using BMD-570 is its relatively low potency, which may require higher concentrations or longer treatment times to achieve significant effects. Another limitation is its limited stability, which may require careful handling and storage to maintain its activity.
未来方向
There are several future directions for BMD-570 research. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure and improve its potency and selectivity. A third direction is to evaluate its efficacy in animal models of various diseases, including cancer, inflammation, and neurodegenerative disorders. A fourth direction is to explore its potential as a therapeutic agent in clinical trials. Overall, BMD-570 is a promising compound with a wide range of biological activities and potential therapeutic applications.
科学研究应用
BMD-570 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BMD-570 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, BMD-570 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, BMD-570 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and by promoting neuronal survival and regeneration.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-6-8-13(9-7-12)20-18(22)17(21)19-10-14-11-23-15-4-2-3-5-16(15)24-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQNAZCSFUIFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)
![allyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973342.png)
![3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3973353.png)
![1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973359.png)
![1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)

![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)

![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)

![methyl (2R*,4S*)-4-hydroxy-1-[(2'-methylbiphenyl-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3973441.png)